

Stability of (R)-Azelastine Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: (R)-Azelastine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **(R)-Azelastine Hydrochloride**, a potent second-generation H1-receptor antagonist. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This document summarizes findings from various stability-indicating studies, including forced degradation experiments, and outlines the analytical methodologies employed.

Executive Summary

(R)-Azelastine Hydrochloride is generally stable under thermal and acidic conditions but exhibits lability to alkaline, oxidative, and photolytic stress. Forced degradation studies have been instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for separating the intact drug from its degradation products and for quantifying any impurities that may arise during storage.

Data on Forced Degradation Studies

Forced degradation studies are a cornerstone of drug stability testing, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it

would typically encounter. The following tables summarize the quantitative and qualitative findings from various studies on **(R)-Azelastine Hydrochloride**.

Table 1: Summary of Forced Degradation Studies of **(R)-Azelastine Hydrochloride**

Stress Condition	Reagent/Parameters	Duration	Observation	% Degradation	Reference
Acid Hydrolysis	0.1 M HCl	8 hours	Stable	Not Significant	[1]
0.5 M HCl at 70°C	30 minutes	Extensive Degradation	Not Specified	[2]	[1]
5 M HCl at 80°C	5 hours	Stable	Not Specified	[3][4]	
Alkaline Hydrolysis	0.1 M NaOH	4 hours	Significant Degradation	15%	
2 M NaOH	7 hours	Complete Degradation	-		[1]
5 M NaOH at 80°C	5 hours	Stable	Not Specified	[3][4]	
Oxidative Degradation	3% H ₂ O ₂	24 hours	Significant Degradation	Not Specified	
30% H ₂ O ₂ at 80°C	5 hours	Stable	Not Specified	[3][4]	[5]
Thermal Degradation	70°C	8 hours	Stable	Not Significant	[1][3][4]
Photolytic Degradation	UV light (254 nm)	24 hours	Significant Degradation	Not Specified	[5]
Sunlight	24 hours	Degradation Observed	Not Specified	[2]	

Note: The term "Stable" in some studies under harsh conditions (e.g., 5M NaOH at 80°C) might indicate that under the specific analytical method used, no significant degradation was detected, or the extent of degradation was within the acceptable limits set by the study.

Table 2: Identified Degradation Products of **(R)-Azelastine Hydrochloride**

Degradation Product	Stress Condition(s)	Method of Identification	Reference
Six Degradation Products (I-VI)	Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic	LC-Q/TOF-MS	[3][6]
Multiple Degradation Products	Acidic Hydrolysis (0.5 M HCl at 70°C)	HPTLC	[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for forced degradation and the analytical methods used for **(R)-Azelastine Hydrochloride**.

Forced Degradation Study Protocol

- **Preparation of Stock Solution:** Accurately weigh and dissolve **(R)-Azelastine Hydrochloride** in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 8 hours). After the stress period, the solution is neutralized with an appropriate base (e.g., 0.1 M NaOH).
- **Alkaline Hydrolysis:** To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). The mixture is then refluxed or kept at a specific temperature for a defined period. Subsequently, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl).

- **Oxidative Degradation:** An aliquot of the stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and stored at room temperature or an elevated temperature for a specified duration.
- **Thermal Degradation:** The solid drug substance or a solution of the drug is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for a set time.
- **Photolytic Degradation:** The drug substance (as solid and in solution) is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample is kept in the dark to exclude the effect of temperature.
- **Sample Analysis:** All stressed samples, along with a non-stressed control, are diluted to a suitable concentration and analyzed by a validated stability-indicating method (e.g., HPLC).

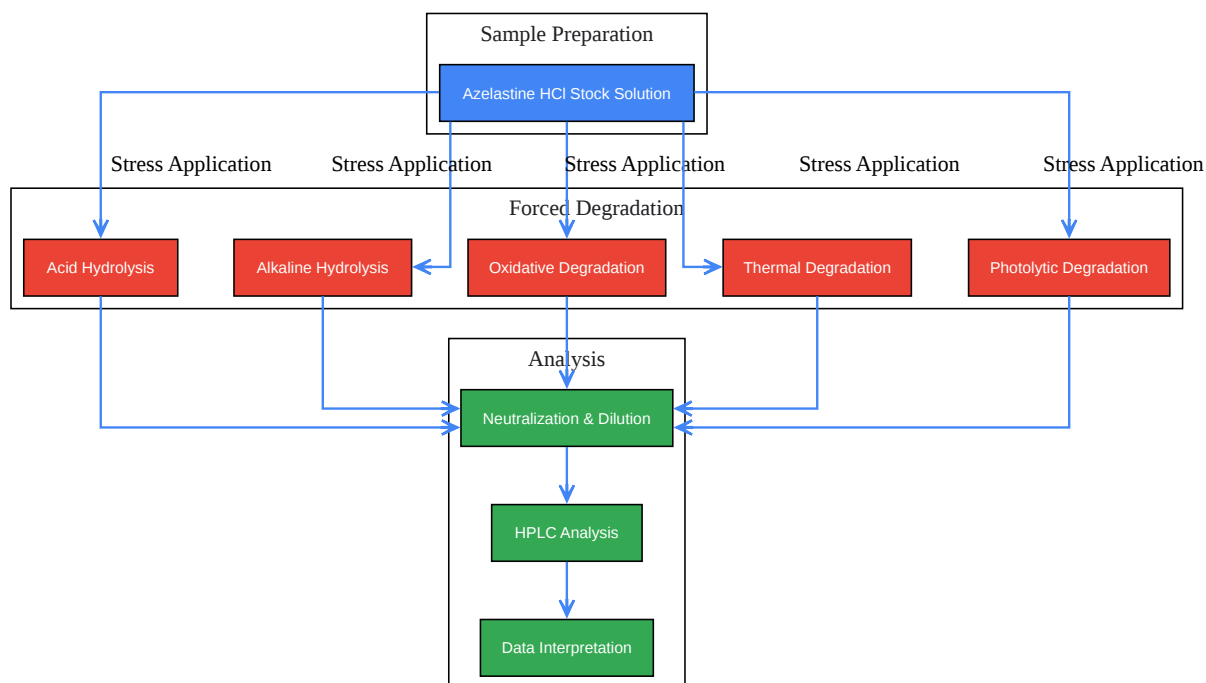
Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for **(R)-Azelastine Hydrochloride** is as follows:

- **Column:** C18 (e.g., 100 x 4.6 mm, 2.6 µm)[3][6]
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.04 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[7]
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** UV detection at a wavelength where the parent drug and its degradation products have adequate absorbance (e.g., 241 nm or 290 nm).[3][4][6]
- **Column Temperature:** Ambient or controlled (e.g., 30°C).

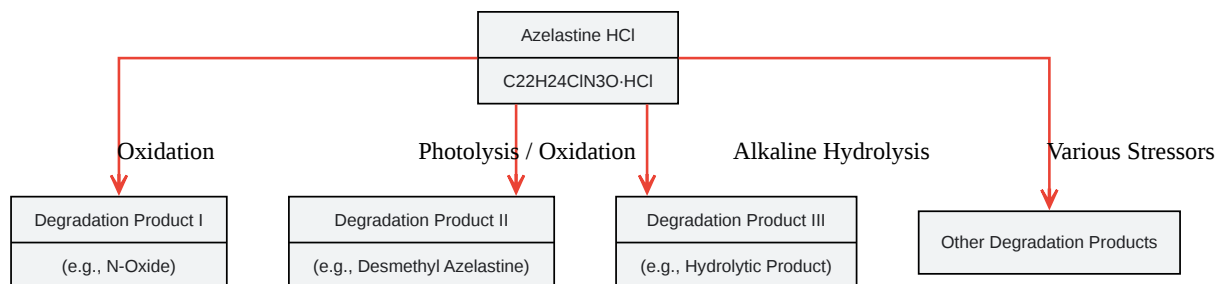
Visualizations

The following diagrams illustrate the experimental workflow for stability studies and a postulated degradation pathway for **(R)-Azelastine Hydrochloride**.



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Caption: Experimental workflow for forced degradation studies of **(R)-Azelastine Hydrochloride**.



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Caption: Postulated degradation pathways of **(R)-Azelastine Hydrochloride** under various stress conditions.[3][6][8]

Conclusion

The stability of **(R)-Azelastine Hydrochloride** is well-characterized, with established degradation pathways under forced conditions. The primary degradation routes involve oxidation, hydrolysis under alkaline conditions, and photolysis. This technical guide provides drug development professionals with a foundational understanding of the stability profile of **(R)-Azelastine Hydrochloride**, which is essential for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The development and validation of robust stability-indicating analytical methods are paramount for ensuring the quality and safety of pharmaceutical products containing this active ingredient.

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